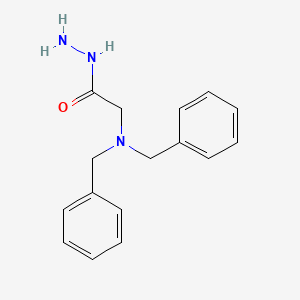
2-(Dibenzylamino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore . The synthesis of benzimidazole derivatives was carried out and purified by recrystallization process using ethanol .Molecular Structure Analysis
The molecules of the compounds display trans configurations with respect to the C=N double bonds . The crystal structures of the compounds are stabilized by N–H···O hydrogen bonds and weak π···π interactions .Chemical Reactions Analysis
The anticonvulsant activity of the titled compounds was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Scientific Research Applications
Synthesis and Nonlinear Optical Properties
One study focused on the synthesis of hydrazones, including compounds related to 2-(Dibenzylamino)acetohydrazide. These compounds were investigated for their nonlinear optical properties using a single beam z-scan technique. The research found that these compounds exhibit significant two-photon absorption, which suggests their potential applications in optical devices like optical limiters and switches due to their favorable optical power limiting behavior (Naseema et al., 2010).
Antimicrobial and Enzyme Inhibition Studies
Another study synthesized novel heterocyclic compounds from a starting compound similar to 2-(Dibenzylamino)acetohydrazide. These compounds were evaluated for their enzyme inhibition properties, specifically targeting lipase and α-glucosidase. The study found significant anti-lipase and anti-α-glucosidase activities among the synthesized compounds, indicating their potential as therapeutic agents in treating diseases related to these enzymes (Bekircan et al., 2015).
Metal Complex Synthesis and Biological Properties
Research on synthesizing new metal complexes with ONO donor tridentate hydrazone, derived from compounds including 2-(Dibenzylamino)acetohydrazide, revealed their structural characterization and potential biological properties. These complexes exhibited in vitro antibacterial and antifungal activities and showed promising results in DNA cleavage activity and antioxidant properties. This suggests their applicability in developing new antibacterial, antifungal agents, and antioxidants (Zülfikaroğlu et al., 2020).
Green Chemistry Approaches
A study explored the facile solid-state ball milling as a green strategy to prepare complexes involving 2-(Dibenzylamino)acetohydrazide derivatives. This method emphasizes the importance of green chemistry in synthesizing chemical compounds. The synthesized complexes were evaluated for their antimicrobial, antioxidant, and cytotoxic activities, showing promising results that suggest their potential use in medical and environmental applications (Fekri & Zaky, 2014).
Mechanism of Action
Future Directions
The 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1(6H)-yl) acetohydrazide reacted with substituted aldehyde derivatives to form a novel pyridazine-acetohydrazide derivatives . These design molecules contain an amide linker for better interaction between the ligand and DPP-4 pocket . This suggests potential future directions in the development of new drugs.
properties
IUPAC Name |
2-(dibenzylamino)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-18-16(20)13-19(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13,17H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNPXEZYGIILMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dibenzylamino)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

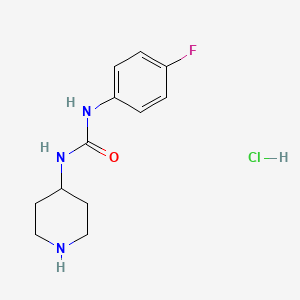
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2682029.png)
![N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B2682031.png)
![2-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]propanediamide](/img/structure/B2682033.png)
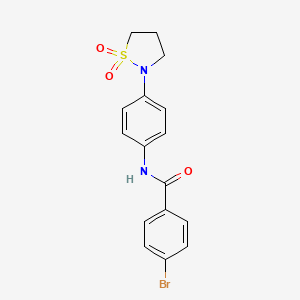

![(5-Fluoropyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682038.png)
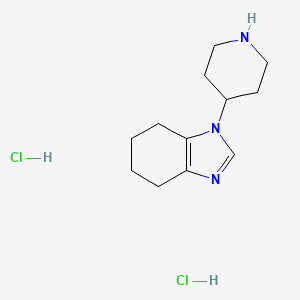
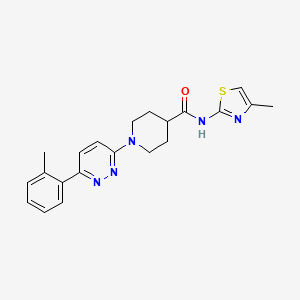

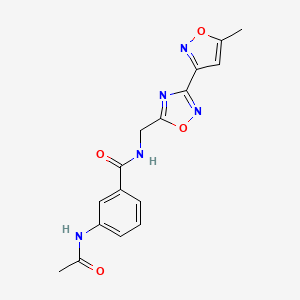
![[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B2682045.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682048.png)